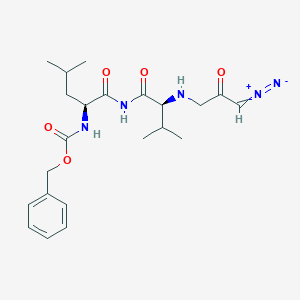

Z-Leu-Val-Gly diazomethyl ketone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Z-Leu-Val-Gly diazomethyl ketone (CAS: 119670-30-3) is a tripeptide-derived inhibitor with the molecular formula C₂₂H₃₁N₅O₅ and a molecular weight of 445.52 g/mol . It mimics the binding center of human cysteine proteases, acting as an irreversible inhibitor by covalently modifying the catalytic cysteine residue via its diazomethyl ketone group . This compound is cell-permeable and has demonstrated antiviral activity against herpes simplex virus type 1 (HSV-1) in preclinical studies .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI) involves multiple steps, typically starting with the protection of the amino group of L-valinamide. The phenylmethoxycarbonyl group is introduced using phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The leucyl residue is then coupled to the protected valinamide using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Finally, the diazo group is introduced through a diazo transfer reaction using a diazo transfer reagent such as imidazole-1-sulfonyl azide hydrochloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI) can undergo various chemical reactions, including:

Oxidation: The diazo group can be oxidized to form a diazonium salt.

Reduction: The diazo group can be reduced to form an amine.

Substitution: The diazo group can participate in substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

Oxidation: Diazonium salts.

Reduction: Amines.

Substitution: Substituted amides or esters.

科学研究应用

Enzyme Inhibition

Z-Leu-Val-Gly diazomethyl ketone functions primarily as an irreversible inhibitor of human cysteine proteinases. These enzymes play critical roles in various biological processes, including protein degradation, cell signaling, and immune responses. The compound mimics part of the cysteine proteinase-binding center, allowing it to effectively inhibit these enzymes by forming stable covalent bonds with their active sites .

Medicinal Chemistry Applications

In medicinal chemistry, this compound is utilized for designing targeted therapies against diseases where cysteine proteases are implicated, such as cancer and inflammatory disorders.

Cancer Treatment

Cysteine proteases are often overexpressed in cancer cells and contribute to tumor progression and metastasis. Inhibitors like this compound are being investigated for their potential to slow down cancer cell proliferation by inhibiting these enzymes .

Anti-inflammatory Properties

Research indicates that cysteine protease inhibitors can reduce inflammation by modulating immune responses. This compound has shown promise in preclinical studies for its ability to decrease inflammatory markers in various models .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound and related compounds in clinical and preclinical settings.

Future Directions in Research

The ongoing research into this compound focuses on enhancing its selectivity and bioavailability as a therapeutic agent. Modifications to the compound's structure may lead to improved efficacy against specific cysteine proteases involved in various diseases.

Structural Modifications

Future studies may explore the synthesis of analogs with altered functional groups or backbone structures to increase potency and reduce off-target effects .

Combination Therapies

Investigating the use of this compound in combination with other therapeutic agents could enhance treatment outcomes for diseases such as cancer and chronic inflammatory conditions.

作用机制

The mechanism of action of L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI) involves its interaction with specific molecular targets. The diazo group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This compound may also modulate biological pathways by interacting with enzymes or receptors, leading to changes in cellular processes.

相似化合物的比较

Key Properties :

- Physical State : White to off-white powder .

- Solubility: Soluble in methanol (50 mg/mL) .

- Storage : Stable at -20°C to -30°C .

- Applications : Research tool for studying cysteine protease mechanisms, antiviral studies, and enzyme inhibition assays .

Z-Leu-Val-Gly diazomethyl ketone belongs to a class of peptide-based protease inhibitors featuring reactive electrophilic groups. Below is a detailed comparison with structurally or functionally analogous compounds:

Structural and Functional Analogues

Mechanistic Differences

Reactive Group Chemistry :

- Diazomethyl ketone (Z-Leu-Val-Gly): The diazo group (-N₂) generates a highly reactive carbene intermediate upon activation, enabling covalent bond formation with cysteine thiols .

- Chloromethyl/fluoromethyl ketones : These rely on nucleophilic substitution (e.g., thiol attack on the methyl carbon), with fluoromethyl groups offering slower reaction kinetics but greater stability in aqueous environments compared to chloromethyl .

- α-Azido ketones : Primarily used as precursors for "click chemistry" (e.g., triazole formation via Huisgen cycloaddition) rather than direct enzyme inhibition .

Target Specificity :

常见问题

Basic Research Questions

Q. What are the established protocols for synthesizing Z-Leu-Val-Gly diazomethyl ketone, and what parameters critically affect reaction yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of the peptide backbone followed by diazo group introduction. Key steps include:

- Carbamate protection : Use of Z-group (benzyloxycarbonyl) to protect the N-terminus via reaction with benzyl chloroformate under basic conditions .

- Diazomethylation : Conversion of the ketone precursor to the diazomethyl derivative using diazomethane or trimethylsilyl diazomethane in anhydrous solvents (e.g., THF or DCM). Reaction efficiency depends on moisture control and temperature (−20°C to 0°C) to prevent premature decomposition .

- Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the product, with yields influenced by steric hindrance from the Leu-Val-Gly sidechains .

Q. How is this compound characterized structurally, and what spectroscopic markers validate its identity?

- Methodological Answer :

- NMR :

- ¹H NMR : Diazomethyl protons resonate at δ 4.5–5.0 ppm as a singlet, while the Z-group aromatic protons appear at δ 7.2–7.4 ppm. Peptide backbone α-protons (Leu, Val, Gly) are observed between δ 3.5–4.5 ppm .

- ¹³C NMR : The diazomethyl carbon appears at ~90–100 ppm, distinct from carbonyl carbons (170–210 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ ion for C₂₄H₃₄N₄O₅: calc. 482.26) .

- FT-IR : Diazomethyl C=N₂ stretch at ~2100–2150 cm⁻¹ .

Q. What are the primary biochemical applications of this compound in protease studies?

- Methodological Answer :

- Protease Inhibition : Acts as an irreversible inhibitor by forming covalent bonds with active-site nucleophiles (e.g., serine or cysteine residues). Pre-incubation with target enzymes (e.g., trypsin-like proteases) under pH 7.4 buffer (PBS) at 37°C, followed by activity assays (e.g., fluorogenic substrates), quantifies inhibition kinetics .

- Mechanistic Probes : Used in time-dependent inactivation studies to elucidate catalytic mechanisms via SDS-PAGE or LC-MS/MS analysis of enzyme-inhibitor adducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress side reactions (e.g., carbene formation) during diazomethyl ketone synthesis?

- Methodological Answer :

- Temperature Control : Maintain reaction temperatures below 0°C to slow diazo decomposition and carbene generation. Use ice/acetone baths for exothermic steps .

- Solvent Selection : Anhydrous DCM or THF minimizes hydrolysis. Additives like molecular sieves (3Å) absorb residual moisture .

- Catalytic Additives : Copper(I) salts (e.g., CuBr) stabilize diazo intermediates, reducing side-product formation .

- In Situ Monitoring : TLC or inline IR spectroscopy tracks reaction progress to terminate before degradation .

Q. How should researchers resolve contradictions in inhibitory activity data across different enzyme assays?

- Methodological Answer :

- Source Validation : Confirm enzyme purity (SDS-PAGE) and activity (positive controls) to rule out batch variability .

- Buffer Compatibility : Assess ionic strength/pH effects (e.g., Tris vs. HEPES buffers) on inhibitor-enzyme binding using isothermal titration calorimetry (ITC) .

- Competitive Assays : Co-incubate with substrate analogs (e.g., Z-Leu-Val-Gly-AMC) to determine if inhibition is competitive or uncompetitive. Adjust kinetic models (e.g., Kitz-Wilson analysis) accordingly .

Q. What experimental controls are critical when evaluating this compound specificity in complex cellular systems?

- Methodological Answer :

- Negative Controls : Use scrambled peptides (e.g., Z-Val-Leu-Gly diazomethyl ketone) to assess off-target effects .

- Activity-Based Protein Profiling (ABPP) : Combine with broad-spectrum probes (e.g., fluorophosphonates for serine hydrolases) to map inhibitor selectivity via competitive ABPP-MS .

- Genetic Knockdowns : CRISPR/Cas9-mediated knockout of target proteases validates on-mechanism effects in cell viability assays .

Q. Data Analysis & Reproducibility

Q. How should researchers statistically validate dose-response data for this compound in enzyme inhibition studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ values. Report 95% confidence intervals .

- Replicate Design : Perform triplicate independent experiments with freshly prepared inhibitor stocks to control for batch variability .

- Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude anomalous data points .

Q. What steps ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer :

- Standardized Protocols : Adopt IUPAC-recommended procedures for diazo compound handling, including inert atmosphere (N₂/Ar) glovebox techniques .

- Cross-Lab Validation : Share synthesized batches for interlaboratory NMR/MS comparison via platforms like Zenodo .

- Detailed Reporting : Document solvent lot numbers, equipment calibration dates, and humidity levels during synthesis in supplementary materials .

属性

CAS 编号 |

119670-30-3 |

|---|---|

分子式 |

C22H31N5O5 |

分子量 |

445.5 g/mol |

IUPAC 名称 |

benzyl N-[(2S)-1-[[(2S)-2-[(3-diazo-2-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C22H31N5O5/c1-14(2)10-18(26-22(31)32-13-16-8-6-5-7-9-16)20(29)27-21(30)19(15(3)4)24-11-17(28)12-25-23/h5-9,12,14-15,18-19,24H,10-11,13H2,1-4H3,(H,26,31)(H,27,29,30)/t18-,19-/m0/s1 |

InChI 键 |

ZLDBPOCJCXPVND-OALUTQOASA-N |

SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |

手性 SMILES |

CC(C)C[C@@H](C(=O)NC(=O)[C@H](C(C)C)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |

规范 SMILES |

CC(C)CC(C(=O)NC(=O)C(C(C)C)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |

同义词 |

N-benzyloxycarbonyl-leucyl-valyl-glycine diazomethane Z-LVG-CHN2 Z-LVG-diazomethane |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。